Efinaconazole-N-oxide is synthesized through the oxidation of efinaconazole, which itself is a triazole derivative. This compound falls under the classification of antifungal agents and is primarily used in dermatological applications. Its mechanism of action is closely related to its parent compound, targeting the ergosterol biosynthesis pathway in fungi.
The synthesis of Efinaconazole-N-oxide typically involves the oxidation of efinaconazole using hydrogen peroxide in an aqueous medium. This reaction is generally carried out at room temperature and can be monitored using high-performance liquid chromatography for purity and yield assessment.
In industrial settings, this process is scaled up using larger reactors and continuous monitoring to ensure consistent quality and yield. Quality control measures are essential to meet pharmaceutical standards.
Efinaconazole-N-oxide features a specific molecular structure characterized by its N-oxide functional group. The molecular formula is C₁₄H₁₄F₂N₄O, and its molecular weight is approximately 300.3 g/mol.
Efinaconazole-N-oxide undergoes various chemical reactions, including:
The major products formed from these reactions include efinaconazole upon reduction and various derivatives upon substitution.
Efinaconazole-N-oxide primarily acts by inhibiting fungal lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.
Pharmacokinetics studies indicate that Efinaconazole-N-oxide maintains stable concentration profiles over time, enhancing its therapeutic efficacy.
Efinaconazole-N-oxide exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation in pharmaceutical applications.
Efinaconazole-N-oxide is primarily used as an antifungal agent in dermatology:
The ongoing research into its efficacy against various fungal strains continues to expand its potential applications in medicine and pharmacology.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2